molecular formula C16H15Cl2NO2 B10976124 N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)propanamide

N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)propanamide

Cat. No.: B10976124
M. Wt: 324.2 g/mol
InChI Key: LKOSYOJGUSQPEX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorinated phenyl group and a chlorophenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)propanamide typically involves the reaction of 3-chloro-4-methylaniline with 3-chlorophenoxypropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. Purification steps such as recrystallization or chromatography may be employed to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(3-chlorophenoxy)propanamide
  • N-(4-methylphenyl)-2-(3-chlorophenoxy)propanamide
  • N-(3-chloro-4-methylphenyl)-2-(4-chlorophenoxy)propanamide

Uniqueness

N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)propanamide is unique due to the specific arrangement of its chlorinated phenyl and phenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H15Cl2NO2

Molecular Weight

324.2 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)propanamide

InChI

InChI=1S/C16H15Cl2NO2/c1-10-6-7-13(9-15(10)18)19-16(20)11(2)21-14-5-3-4-12(17)8-14/h3-9,11H,1-2H3,(H,19,20)

InChI Key

LKOSYOJGUSQPEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)OC2=CC(=CC=C2)Cl)Cl

Origin of Product

United States

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